3-Deazaadenosina

Descripción general

Descripción

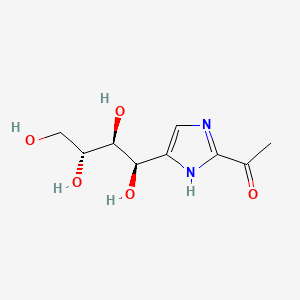

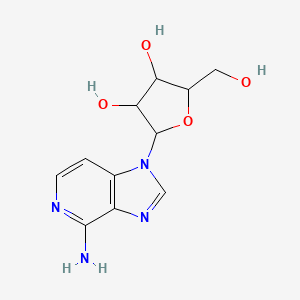

La 3-Deazaadenosina es un análogo de nucleósido sintético que ha generado un gran interés en la investigación científica debido a sus propiedades únicas y aplicaciones potenciales. Es estructuralmente similar a la adenosina, pero con un átomo de nitrógeno reemplazado por un átomo de carbono en la posición 3 del anillo de purina. Esta modificación confiere propiedades bioquímicas distintas a la this compound, convirtiéndola en una herramienta valiosa en varios campos de estudio .

Aplicaciones Científicas De Investigación

La 3-Deazaadenosina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La 3-Deazaadenosina ejerce sus efectos principalmente inhibiendo la hidrolasa de S-adenosilhomocisteína, lo que lleva a la acumulación de S-adenosilhomocisteína. Esta inhibición interrumpe los procesos de metilación, afectando la expresión génica y las funciones celulares. Además, la this compound interfiere con las vías de señalización como AP-1 y NF-κB, contribuyendo a sus propiedades antiinflamatorias .

Compuestos Similares:

Adenosina: El nucleósido natural con un átomo de nitrógeno en la posición 3.

3-Deazaguanosina: Otro nucleósido de deazapurina con propiedades similares, pero diferentes características de apareamiento de bases.

7-Deazaadenosina: Un isómero constitucional con el átomo de nitrógeno reemplazado en la posición 7.

Singularidad: La this compound es única debido a su inhibición específica de la hidrolasa de S-adenosilhomocisteína y sus efectos distintos sobre la metilación y la expresión génica. Su modificación estructural también confiere propiedades bioquímicas únicas que la diferencian de otros análogos de nucleósidos .

Análisis Bioquímico

Biochemical Properties

3-Deazaadenosine plays a significant role in biochemical reactions. It acts as a general methylation inhibitor that depletes S-adenosylmethionine, a methyl donor, by blocking SAHH . This compound interacts with enzymes such as SAHH and IAG-nucleoside hydrolase . The nature of these interactions involves the inhibition of these enzymes, thereby affecting the methylation processes within the cell .

Cellular Effects

3-Deazaadenosine has been observed to have various effects on different types of cells and cellular processes. It has been shown to suppress the secretion of inflammatory mediators such as nitric oxide and prostaglandin E2 in lipopolysaccharide-treated RAW264.7 cells and phorbol 12-myristate 13-acetate-differentiated U937 cells . It also reduces mRNA expression of inducible nitric oxide synthase, cyclooxygenase-2, tumor necrosis factor-α, interleukin-1β, and IL-6, indicating that 3-Deazaadenosine has anti-inflammatory properties in murine and human macrophages .

Molecular Mechanism

The molecular mechanism of 3-Deazaadenosine involves its ability to block the activity of certain enzymes. It has been found to strongly block AP-1 and NF-κB luciferase activity under certain stimulated conditions and decrease the translocation of c-Jun, c-Fos, p65, and p50 into the nucleus . Furthermore, it prevents MEK1/2 and IKKα/β from combining with ERK and IκBα, respectively, and directly suppresses MEK1/2 and IKKα/β kinase activity .

Dosage Effects in Animal Models

In animal models, the effects of 3-Deazaadenosine have been observed to vary with different dosages. For instance, in a study involving C57BL/6J mice, 3-Deazaadenosine was mixed into their food at a final concentration of 0.04 mg/g, according to a daily oral dose of 10 mg/kg body weight of 3-Deazaadenosine per animal . The study found that this dosage prevented diet-induced fatty streak formation and the expression of endothelial ICAM-1 and VCAM-1 .

Metabolic Pathways

3-Deazaadenosine is involved in the methylation pathway where it acts as a general methylation inhibitor by blocking SAHH, thereby depleting S-adenosylmethionine, a methyl donor .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de la 3-deazaadenosina típicamente implica un proceso de múltiples pasos. Un método común comienza con la reacción de nucleósido de silyl-Hilbert–Johnson, donde la 6-amino-3-deazapurina sin protección se hace reaccionar con la 1-O-acetilribosa protegida con benzoilo. Esta reacción procede bajo condiciones que involucran N,O-bis(trimetilsilil)acetamida y trimetilsilil trifluorometanosulfonato en tolueno a temperaturas elevadas .

Métodos de Producción Industrial: La producción industrial de this compound puede seguir rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Los pasos clave incluyen la protección y desprotección de grupos funcionales, la nucleósido y los procesos de purificación para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 3-Deazaadenosina experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar bajo condiciones específicas para formar los derivados oxidados correspondientes.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo de purina.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en varias posiciones del anillo de purina.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según el producto deseado, pero a menudo implican temperaturas y pH controlados .

Productos Principales:

Comparación Con Compuestos Similares

Adenosine: The natural nucleoside with a nitrogen atom at the 3-position.

3-Deazaguanosine: Another deazapurine nucleoside with similar properties but different base pairing characteristics.

7-Deazaadenosine: A constitutional isomer with the nitrogen atom replaced at the 7-position.

Uniqueness: 3-Deazaadenosine is unique due to its specific inhibition of S-adenosylhomocysteine hydrolase and its distinct effects on methylation and gene expression. Its structural modification also imparts unique biochemical properties that differentiate it from other nucleoside analogs .

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZQFUNLCALWDY-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040941 | |

| Record name | 3-Deazaadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6736-58-9 | |

| Record name | 3-Deazaadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deazaadenosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Deazaadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-DEAZAADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/037V4520IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

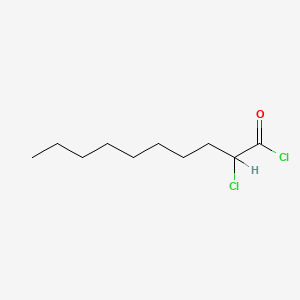

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)